2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester often involves complex organic reactions that may include esterification, condensation, and protective group strategies. For instance, the synthesis of carboxylic acid derivatives and esters using organometallic reagents shows the versatility in creating ester-functionalized compounds through multiple reaction pathways (Zaitseva et al., 1997). These methodologies highlight the intricacies of synthesizing specific ester compounds, which could be applied or adapted for the synthesis of the compound .
Molecular Structure Analysis
Molecular structure analysis focuses on understanding the spatial arrangement of atoms within a compound and how this affects its properties and reactivity. For compounds with complex structures like 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester, X-ray crystallography and spectroscopic methods can provide detailed insights. For example, the structural elucidation of triorganotin derivatives shows the importance of understanding molecular geometry for predicting the behavior of organometallic compounds in various chemical contexts (Tzimopoulos et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving ester compounds can include hydrolysis, esterification, and reactions with organometallic reagents. The reactivity of the ester functional group plays a crucial role in such transformations. For example, the reactivity of trialkylstannyl esters in forming α-germatranyldiphenylacetic acid derivatives showcases the potential for creating new bonds and introducing functional groups through targeted chemical reactions (Zaitseva et al., 1997).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are crucial for its practical application. For ester compounds, these properties can significantly influence their solubility in various solvents and their stability under different conditions. Studies on similar compounds, such as the hydrogen bond-directed assembly of silsesquioxanes, highlight how molecular interactions can influence the physical state and assembly of organic molecules in the solid state (Voisin et al., 2017).
Chemical Properties Analysis
The chemical properties of ester compounds, such as reactivity towards nucleophiles, stability under acidic or basic conditions, and susceptibility to hydrolysis, are essential for their use in chemical synthesis and applications. The synthesis and reactivity of esters, as demonstrated by studies on triorganotin derivatives, provide insight into the manipulation of these compounds for specific outcomes, such as the formation of metal carboxylate derivatives or the synthesis of complex organic molecules (Tzimopoulos et al., 2009).
Scientific Research Applications
Catalytic Applications
- Rhodium(I)-Catalyzed Carboxylation: A study by Ukai et al. (2006) highlights the use of Rhodium(I) catalysis in the carboxylation of aryl- and alkenylboronic esters, potentially relevant to compounds like 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester. This method could be useful for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
Synthesis and Chemical Properties
- Production and Properties of 2,3-Butanediol: Neish (1947) discusses the condensation of isomeric 2,3-butanediols with ethyl acetoacetate, which leads to the formation of compounds related to 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (Neish, 1947).
- Polyol Chain Synthesis: Rychnovsky et al. (1999) used 1,1-bis((trimethylsilyl)methyl)ethene as a linchpin to join different 4-acetoxy-1,3-dioxanes, a process relevant for synthesizing segments of compounds like 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (Rychnovsky et al., 1999).
Material Science and Engineering
- Hydrogen Bond-Directed Assembly of Silsesquioxanes: Voisin et al. (2017) demonstrated the self-assembly of silsesquioxanes via hydrogen bonding, a technique potentially applicable to the manipulation of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester for creating nanostructured materials (Voisin et al., 2017).
Analytical Chemistry Applications
- Gas-Liquid Chromatography Studies: Chalmers and Watts (1972) studied derivatives for quantitative gas-liquid chromatography, which might be applicable for analyzing compounds like 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (Chalmers & Watts, 1972).
Organic Synthesis
- Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate: Lin et al. (2021) explored the formation of 2-trimethylsilylethyl esters, a reaction potentially relevant for synthesizing or modifying compounds like 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester (Lin et al., 2021).
properties
IUPAC Name |
ethenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-12-8(11)10(4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWOCHNKSUBLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467711 | |
Record name | Ethenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester | |
CAS RN |
865860-80-6 | |
Record name | Ethenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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